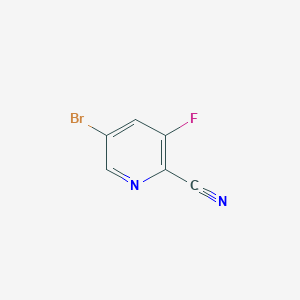

5-Bromo-3-fluoropyridine-2-carbonitrile

Description

The exact mass of the compound 5-Bromo-3-fluoropyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-3-fluoropyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoropyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMURQOFNWZWERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657830 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886373-28-0 | |

| Record name | 5-Bromo-3-fluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886373-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-fluoropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-3-fluoropyridine-2-carbonitrile

Topic: 5-Bromo-3-fluoropyridine-2-carbonitrile Molecular Weight & Technical Profile Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Precision Analytics, Synthetic Pathways, and Structural Utility in Drug Discovery

Executive Summary

5-Bromo-3-fluoropyridine-2-carbonitrile (CAS 886373-28-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by its dense functionalization—combining a halogenated handle (Br), a metabolic modulator (F), and a versatile synthetic warhead (CN)—this molecule serves as a critical intermediate for kinase inhibitors and complex pharmacophores.

This guide moves beyond basic physical constants to analyze the molecular weight in the context of mass spectrometry (isotopic distribution), provides a validated synthetic workflow , and outlines analytical protocols for purity verification.

Physicochemical Specifications

The molecular weight of 5-Bromo-3-fluoropyridine-2-carbonitrile is not a singular value but a distribution defined by the natural abundance of bromine isotopes. For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.

Table 1: Core Physical Constants

| Property | Specification |

| CAS Number | 886373-28-0 |

| Formula | |

| Average Molecular Weight | 201.00 g/mol |

| Monoisotopic Mass ( | 199.9385 Da |

| Monoisotopic Mass ( | 201.9365 Da |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 95–100 °C |

| SMILES | N#Cc1ncc(Br)cc1F |

Deep Dive: Isotopic Signature & Mass Spectrometry

In analytical workflows, the presence of Bromine creates a distinct 1:1 doublet in the mass spectrum. Unlike carbon-only compounds where the M+1 peak is minor, this molecule exhibits two primary molecular ion peaks of nearly equal intensity.[1]

-

Peak A (

): 199.94 m/z (approx 50.7% abundance) -

Peak B (

): 201.94 m/z (approx 49.3% abundance)

Scientist’s Note: When setting up Single Ion Monitoring (SIM) for LC-MS quantification, target the 199.9 and 201.9 m/z ions. Relying solely on the average weight (201.0) for extraction windows can lead to significant sensitivity loss or integration errors.

Synthetic Methodology

The synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile typically proceeds via the dehydration of its corresponding primary amide. This route is preferred over direct cyanation of di-halo pyridines due to higher regioselectivity and safety profiles (avoiding cyanide salts).

Protocol: Dehydration of 5-Bromo-3-fluoropicolinamide

Reaction Class: Amide-to-Nitrile Dehydration Precursor: 5-Bromo-3-fluoropyridine-2-carboxamide

Step-by-Step Workflow:

-

Solvation: Suspend 5-bromo-3-fluoropyridine-2-carboxamide (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add Sodium Chloride (NaCl, 1.2 eq) as a catalyst/additive.

-

Dehydration: Add Phosphorus Oxychloride (

, 5.0 eq) dropwise at room temperature to control exotherm. -

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the polar amide spot. -

Quench: Cool to

and slowly pour into saturated aqueous -

Extraction: Extract with DCM (3x), dry organic layers over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanism:

The

Figure 1: Synthetic workflow for the dehydration of 5-bromo-3-fluoropicolinamide.

Structural Integrity & Reactivity

This scaffold is a "privileged structure" in drug discovery due to its orthogonal reactivity. The molecular weight considerations (stoichiometry) are vital when calculating equivalents for these specific couplings.

Orthogonal Reaction Sites

-

C-Br Bond (Position 5):

-

Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Application: Attachment of aryl or heteroaryl tails to extend the pharmacophore into the kinase "back pocket."

-

-

C-F Bond (Position 3):

-

Reactivity: Activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nitrile group at Position 2. -

Application: Introduction of alkoxides or amines.

-

-

Nitrile Group (Position 2):

-

Reactivity: Hydrolysis to acid/amide or cyclization to form triazoles/tetrazoles.

-

Analytical Validation Protocols

To ensure the integrity of the molecular weight and purity, the following self-validating analytical system is recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide bonds).

Mass Spectrometry Decision Tree

The following logic ensures confirmation of the halogenated species.

Figure 2: Mass Spectrometry logic for validating brominated species.

References

-

ChemicalBook. (2024). 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis and properties. Retrieved from

-

Sigma-Aldrich. (2024).[2] 5-Bromo-3-fluoropyridine-2-carbonitrile Product Specification. Retrieved from [2]

-

National Institutes of Health (NIH). (2021). Perfluoropyridine: Discovery, Chemistry, and Applications.[3] (Contextual reference for fluoropyridine reactivity). Retrieved from

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from

Sources

Technical Guide: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile

Executive Summary

5-Bromo-3-fluoropyridine-2-carbonitrile is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and allosteric modulators. Its structural utility lies in the orthogonal reactivity of its three functional handles:

-

The Nitrile (C2): A precursor for amidines, tetrazoles, or carboxylic acids.

-

The Fluorine (C3): Provides electronic modulation and directs nucleophilic aromatic substitution (SNAr) at the C2 or C4 positions.

-

The Bromine (C5): A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

This guide outlines two primary synthesis pathways: a robust laboratory-scale route via amide dehydration (prioritizing regiochemical purity) and a direct catalytic route via regioselective cyanation (prioritizing step economy).

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two logical precursors. The choice of pathway depends heavily on the availability of starting materials and the scale of synthesis.

Figure 1: Retrosynthetic tree illustrating the amide dehydration pathway (Route A) and the direct cyanation pathway (Route B).

Route 1: Amide Dehydration (Recommended)

This pathway is the industry standard for generating high-purity pyridine nitriles when regioselectivity is critical. By establishing the C2-carbon center as a carboxylic acid/amide first, we avoid the risk of forming the unwanted C5-nitrile isomer.

Step 1: Formation of the Primary Amide

Precursor: 5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS 669066-91-5)

The carboxylic acid is converted to the acid chloride using thionyl chloride (

-

Mechanism: Nucleophilic acyl substitution.

-

Key Control: Temperature must be kept low (

) during ammonia addition to prevent displacement of the labile C3-fluorine by ammonia (SNAr).

Step 2: Dehydration to Nitrile

Reagents: Phosphorus oxychloride (

This step uses

Detailed Protocol (Step 2)

Materials:

-

5-Bromo-3-fluoropyridine-2-carboxamide (1.0 eq)[1]

-

Phosphorus oxychloride (

) (5.0 eq) -

Sodium Chloride (

) (1.2 eq)[2] -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the carboxamide (e.g., 1.71 mmol) and NaCl (2.05 mmol) in anhydrous DCM (20 mL).

-

Addition: Add

(8.55 mmol) dropwise at room temperature. -

Reaction: Heat the mixture to reflux (

) and stir overnight (12–16 hours). Monitor by TLC or LC-MS for the disappearance of the amide peak. -

Quench: Cool the mixture to room temperature. Carefully pour the reaction mixture into saturated aqueous

solution at -

Workup: Extract the aqueous layer with DCM (

).[1] Combine organic layers, dry over -

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

-

Yield: Typical isolated yields range from 70% to 75% .

Route 2: Regioselective Pd-Catalyzed Cyanation (Alternative)

For laboratories with access to 2,5-dibromo-3-fluoropyridine or 5-bromo-2-chloro-3-fluoropyridine, a direct metal-catalyzed cyanation is possible.

-

Principle: The C2-halogen is electronically activated by the adjacent pyridine nitrogen and the ortho-fluorine atom, making it significantly more reactive toward oxidative addition by Pd(0) than the C5-bromine.

-

Catalyst System:

or -

Cyanide Source: Zinc Cyanide (

) is preferred over reactive salts like KCN to prevent non-catalytic SNAr side reactions.

Optimization Table:

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF or NMP (anhydrous) | High polarity stabilizes the polar transition state. |

| Temperature | Sufficient for C2 activation but low enough to prevent C5 activation. | |

| Stoichiometry | 0.55 eq | Strict limiting reagent control prevents bis-cyanation. |

| Additives | Zn powder (catalytic) | Keeps the Pd cycle active by reducing Pd(II) to Pd(0). |

Process Visualization

The following diagram details the logical flow and decision points for the synthesis.

Figure 2: Step-by-step workflow for the recommended amide dehydration pathway.

Safety & Handling (E-E-A-T)

Phosphorus Oxychloride ( )

-

Hazard: Highly corrosive; reacts violently with water to release HCl and phosphoric acid.

-

Control: Quench reactions slowly into a large excess of base (NaHCO₃) at

. Never add water directly to hot

Cyanide Handling (Route 2)

-

Hazard:

releases HCN gas upon contact with strong acids. -

Control: All weighing and handling must occur in a functioning fume hood. A bleach (sodium hypochlorite) bath must be available to neutralize all waste streams and glassware immediately after use.

Regiochemical Verification

-

QC Check: Use

NMR or HMBC to verify the nitrile position. The C2 nitrile carbon typically appears around 115–117 ppm, and the C2-pyridyl carbon will show distinct coupling constants (

References

-

ChemicalBook. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis. (Accessed 2023).[1][3] Provides specific reaction conditions for the POCl3 dehydration method.

-

Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carbonitrile Product Specification. CAS 886373-28-0.

-

Schareina, T., Zapf, A., & Beller, M. (2004). Improving Palladium-Catalyzed Cyanations of Aryl Chlorides and Bromides. Journal of Organometallic Chemistry. (General reference for Pd-catalyzed cyanation conditions).

- Stazi, F., et al. (2010). Regioselective functionalization of 2,5-dibromopyridines. (Mechanistic grounding for Route 2 regioselectivity).

Sources

A Comprehensive Technical Guide to 5-Bromo-3-fluoropyridine-2-carbonitrile: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromo-3-fluoropyridine-2-carbonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of targeted therapeutics.

Chemical Identity and Nomenclature

The compound, identified by the CAS Number 886373-28-0, is systematically named 5-Bromo-3-fluoropyridine-2-carbonitrile according to IUPAC nomenclature. It is also commonly referred to by several synonyms, including 5-Bromo-3-fluoropicolinonitrile and 5-Bromo-2-cyano-3-fluoropyridine.

The structure of 5-Bromo-3-fluoropyridine-2-carbonitrile is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and a nitrile group at the 2-position. This unique arrangement of functional groups imparts a high degree of chemical reactivity and versatility, making it a valuable intermediate in organic synthesis.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 5-Bromo-3-fluoropyridine-2-carbonitrile is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrFN₂ | |

| Molecular Weight | 201.00 g/mol | |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 95-100 °C | |

| CAS Number | 886373-28-0 |

Safety Information: 5-Bromo-3-fluoropyridine-2-carbonitrile is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting. It is designated with the signal word "Danger" and is associated with the following hazard statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

Recommended precautionary measures include wearing protective gloves, eye protection, and face protection. In case of ingestion, immediate medical attention is required. The compound should be stored at -20°C for long-term stability.

Synthesis and Manufacturing

A common and well-documented method for the synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile involves the dehydration of the corresponding amide precursor, 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide. This transformation is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like dichloromethane.[2]

A representative laboratory-scale synthesis protocol is as follows:

-

A mixture of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide and sodium chloride in dichloromethane is stirred.

-

Phosphorus oxychloride is added to the mixture, and the reaction is heated to reflux overnight.

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with a saturated sodium bicarbonate solution.

-

The organic layer is dried, and the crude product is purified by silica chromatography to yield 5-bromo-3-fluoropyridine-2-carbonitrile.[2]

This synthetic route is efficient and scalable, providing access to the target molecule in good yields.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-3-fluoropyridine-2-carbonitrile stems from the distinct reactivity of its three functional groups, which can be selectively manipulated to build molecular complexity.

-

The Bromine Atom (C5-Br): The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. This enables the facile formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at this position.[3]

-

The Fluorine Atom (C3-F): The presence of a fluorine atom can significantly influence the physicochemical properties of a molecule. In drug candidates, fluorine substitution is often employed to enhance metabolic stability, improve binding affinity, and modulate pKa.[3]

-

The Nitrile Group (C2-CN): The nitrile functionality is a versatile synthetic handle that can be readily converted into other important functional groups, including primary amines, carboxylic acids, and amides, further expanding the synthetic possibilities.[3]

This multi-faceted reactivity makes 5-Bromo-3-fluoropyridine-2-carbonitrile a highly sought-after intermediate in the pharmaceutical industry.[3]

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are a prevalent motif in many clinically approved and investigational kinase inhibitors, as they can effectively mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase active site. The strategic functionalization of the pyridine scaffold is crucial for achieving potency and selectivity.

While a direct synthesis of the AKT kinase inhibitor Capivasertib (AZD5363) from 5-Bromo-3-fluoropyridine-2-carbonitrile is not explicitly detailed in the primary literature, the structural motifs present in this building block are highly relevant to the synthesis of such complex molecules. For instance, a closely related analog, 3-bromo-5-fluoropyridine-2-carbonitrile, has been utilized in the synthesis of piperidine-substituted pyridine cores, which are central to many kinase inhibitors.[3] This highlights the potential of 5-Bromo-3-fluoropyridine-2-carbonitrile to serve as a key starting material for the rapid generation of diverse libraries of kinase inhibitors for screening and lead optimization.

Spectroscopic Characterization

The structural elucidation of 5-Bromo-3-fluoropyridine-2-carbonitrile and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine, bromine, and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms in the molecule, with their chemical shifts being characteristic of a highly substituted pyridine ring.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, and its coupling to adjacent protons can provide valuable structural information.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also feature bands associated with the C-F, C-Br, and aromatic C-H and C=C/C=N vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.

Conclusion

5-Bromo-3-fluoropyridine-2-carbonitrile is a high-value chemical intermediate with a unique combination of reactive functional groups. Its utility in the construction of complex molecular architectures, particularly those relevant to medicinal chemistry, is well-established. The strategic application of this building block in palladium-catalyzed cross-coupling reactions and other transformations provides a powerful platform for the discovery and development of novel therapeutics, most notably in the area of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of versatile and readily accessible building blocks like 5-Bromo-3-fluoropyridine-2-carbonitrile in the drug discovery pipeline is set to increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. [Link]

Sources

5-Bromo-3-fluoropyridine-2-carbonitrile safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-fluoropyridine-2-carbonitrile

Executive Summary

5-Bromo-3-fluoropyridine-2-carbonitrile is a versatile heterocyclic building block crucial in the development of novel pharmaceuticals, particularly kinase inhibitors, and advanced materials.[1] However, its utility is matched by a significant hazard profile that demands rigorous safety protocols. This guide provides an in-depth analysis of its chemical properties, hazards, and the necessary control measures for its safe handling in a research and development setting. The compound is classified as acutely toxic if swallowed, causes serious eye damage, and leads to skin irritation.[2] Adherence to the protocols outlined herein is critical to mitigate risk and ensure the safety of laboratory personnel.

Chemical Identity and Physicochemical Properties

Proper identification is the foundational step in chemical safety. Understanding the compound's physical characteristics is essential for anticipating its behavior during handling and in the event of a spill.

| Identifier | Value | Source |

| Chemical Name | 5-Bromo-3-fluoropyridine-2-carbonitrile | Sigma-Aldrich |

| Synonym(s) | 5-Bromo-3-fluoropicolinonitrile, 5-Bromo-2-cyano-3-fluoropyridine | [2] |

| CAS Number | 886373-28-0 | [2] |

| Molecular Formula | C₆H₂BrFN₂ | [2] |

| Molecular Weight | 201.00 g/mol | [2] |

| Appearance | Solid, Off-white to pale yellow powder | [3] |

| Melting Point | 95-100 °C | [2] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Toxicological Profile

The primary hazards associated with 5-Bromo-3-fluoropyridine-2-carbonitrile stem from its acute oral toxicity and its corrosive effects on eyes. The presence of the nitrile group (-C≡N) is a structural alert for potential toxicity, as related compounds can release cyanide under certain conditions, although the specific toxicological properties of this compound have not been exhaustively investigated.[4]

GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | 💀 | Danger | H301: Toxic if swallowed |

| Serious Eye Damage | 1 | corrosive | Danger | H318: Causes serious eye damage |

| Skin Irritation | 2 | ❗ | Warning | H315: Causes skin irritation |

Source: Data synthesized from multiple supplier safety data sheets.[2]

Toxicological Insights:

-

Acute Oral Toxicity (H301): This is the most severe hazard. Ingestion of even small quantities can be toxic. This necessitates stringent controls to prevent any possibility of ingestion, including a strict policy against eating, drinking, or smoking in the laboratory.[5][6]

-

Serious Eye Damage (H318): The classification as Category 1 for eye damage indicates a risk of irreversible harm. The solid, often a fine powder, can easily become airborne during handling, making appropriate eye protection (chemical splash goggles and a face shield) absolutely mandatory.[7]

-

Skin Irritation (H315): While less severe than the other hazards, prolonged contact can cause irritation. The use of appropriate chemical-resistant gloves is essential to prevent dermal exposure.

Hazard Communication Workflow

This diagram illustrates the logical flow from chemical identification to implementing appropriate safety measures based on its GHS classification.

Caption: Hazard communication flow from identification to action.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is required, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[7] This is critical to prevent inhalation of the solid powder and to contain any potential spills.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required at all times.[7] Due to the severe eye damage risk (H318), a face shield must be worn over the goggles during any transfer or reaction quenching procedures.

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact. They should be inspected before use and changed immediately if contamination is suspected. Never reuse disposable gloves.

-

Skin and Body Protection: A flame-resistant laboratory coat is mandatory. Ensure cuffs are tucked into gloves. For larger scale operations, consider a chemically resistant apron.

-

Respiratory Protection: Not typically required if work is conducted exclusively within a fume hood. If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an appropriate particulate filter would be necessary.

Safe Handling, Storage, and Incompatibility

Meticulous handling and storage practices are paramount to preventing accidents.

Standard Handling Protocol

-

Pre-Handling Review: Before starting work, review this safety guide and the supplier's specific SDS. Locate the nearest emergency shower and eyewash station.

-

Don PPE: Put on all required PPE as described in Section 3.

-

Work Area Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper or aluminum foil) inside the fume hood to contain any minor spills. Use spark-proof tools.

-

Post-Handling: After use, tightly seal the container. Decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][8]

Storage

-

Temperature: Store at -20°C as recommended to maintain long-term stability.[2]

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place designated for toxic chemicals.[7]

-

Segregation: Store away from incompatible materials.

Chemical Incompatibility

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions.

-

Strong Acids and Bases: These materials may promote decomposition or hydrolysis, potentially leading to the release of hazardous substances.[9]

Caption: Chemical incompatibility chart.

Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][6][10]

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

-

Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

-

Protect: Wear appropriate PPE, including respiratory protection if outside a fume hood.

-

Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[7]

Caption: Emergency spill response workflow.

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.[8]

-

Procedure: Do not dispose of down the drain or with general laboratory trash.[7][8] Collect waste material, including contaminated absorbent materials and disposable labware, in a designated, sealed, and properly labeled hazardous waste container.

-

Vendor: Arrange for disposal through a licensed and reputable hazardous waste disposal company, ensuring compliance with all local, regional, and national regulations.[7]

References

-

Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Available at: [Link]

-

Greenbook.net. Safety Data Sheet - TYCOON. Available at: [Link]

-

Greenbook.net. SAFETY DATA SHEET - GCS Azoxyprop. Available at: [Link]

-

New Drug Synthesis R&D-SACH. 5-Bromo-3-Fluoro-Pyridine-2-Carbonitrile. Available at: [Link]

-

PubChem. 5-Bromo-3-fluoropyridine-2-carbonitrile. Available at: [Link]

-

Pipzine Chemicals. 5-Bromo-3-fluoropyridine-2-carbonitrile. Available at: [Link]

-

RedEagle International. AXOXYSTROBIN 22.9%SC SAFETY DATA SHEET. Available at: [Link]

-

Apparent Pty Ltd. Apparent Azoxystrobin 250 SC Insecticide SDS. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-cyanopyridine, 97%. Available at: [Link]

-

PubChem. 5-Bromo-3-methyl-2-nitropyridine. Available at: [Link]

Sources

- 1. 5-Bromo-3-Fluoro-Pyridine-2-Carbonitrile | SACH BIOTECH Co.,Ltd. [hzsqchem.com]

- 2. 5-Bromo-3-fluoropyridine-2-carbonitrile 97 886373-28-0 [sigmaaldrich.com]

- 3. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to 5-Bromo-3-fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-bromo-3-fluoropyridine-2-carbonitrile, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's market price, synthesis, chemical properties, and strategic applications, supported by detailed protocols and mechanistic insights.

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-3-fluoropyridine-2-carbonitrile, with CAS Number 886373-28-0, is a strategically functionalized pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a bromine atom, a fluorine atom, and a nitrile group on the pyridine scaffold offers multiple reactive handles for diverse chemical transformations. This versatility allows for the efficient construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2][3] The strategic placement of the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a crucial aspect in drug design.[2]

Commercial Availability and Pricing

5-Bromo-3-fluoropyridine-2-carbonitrile is readily available from several chemical suppliers. The price can vary based on purity, quantity, and the vendor. For researchers, obtaining accurate and up-to-date pricing is crucial for project planning and budgeting.

| Supplier | Catalog Number | Quantity | Purity | Price (USD) |

| Sigma-Aldrich | 755028-1G | 1 g | 97% | $72.60 |

| Thermo Scientific Chemicals | 451430050 | 5 g | 97% | $668.00 |

| Chempure | 98% | Varies | ||

| Boron Molecular | BM1207 | Varies | ||

| Pipzine Chemicals | Varies |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing information.[4][5]

Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile

The most common and industrially scalable synthesis of 5-bromo-3-fluoropyridine-2-carbonitrile involves the dehydration of the corresponding amide precursor, 5-bromo-3-fluoropicolinamide.[6][7] This transformation is typically achieved using potent dehydrating agents.

Synthetic Pathway Overview

The logical flow for the synthesis starts from a commercially available or readily synthesized carboxylic acid, which is then converted to the amide, followed by dehydration to the nitrile.

Caption: General synthetic pathway for 5-Bromo-3-fluoropyridine-2-carbonitrile.

Experimental Protocol: Dehydration of 5-Bromo-3-fluoropicolinamide

This protocol is a representative procedure based on established chemical literature for the dehydration of primary amides to nitriles using phosphorus oxychloride (POCl₃), a common and effective reagent for this transformation.[8]

Step 1: Reaction Setup

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-3-fluoropicolinamide (1.0 eq).

-

Add a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the mixture in an ice bath.

Step 2: Addition of Dehydrating Agent

-

Slowly add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) to the cooled suspension with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

Step 3: Reaction Monitoring and Work-up

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice or a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-bromo-3-fluoropyridine-2-carbonitrile by column chromatography on silica gel or by recrystallization to afford the final product.

Chemical Properties and Reactivity

The chemical reactivity of 5-bromo-3-fluoropyridine-2-carbonitrile is dictated by its three key functional groups: the bromine atom, the fluorine atom, and the nitrile group, all attached to an electron-deficient pyridine ring.

| Property | Value |

| CAS Number | 886373-28-0 |

| Molecular Formula | C₆H₂BrFN₂ |

| Molecular Weight | 201.00 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 95-100 °C |

Cross-Coupling Reactions

The bromine atom at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups.

Caption: Suzuki-Miyaura coupling of 5-Bromo-3-fluoropyridine-2-carbonitrile.

A typical procedure involves reacting 5-bromo-3-fluoropyridine-2-carbonitrile with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water.[9]

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry. This reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[10]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile and fluorine groups, facilitates nucleophilic aromatic substitution (SₙAr) reactions. While the bromine at the 5-position can undergo substitution, the fluorine at the 3-position can also be a site for nucleophilic attack under certain conditions, although generally less reactive than halogens at the 2- or 4-positions.

Applications in Drug Discovery

5-Bromo-3-fluoropyridine-2-carbonitrile is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for oncology. The pyridine core is a common scaffold in many FDA-approved drugs.[11]

Case Study: Synthesis of Kinase Inhibitors

Several patents describe the use of 5-bromo-3-fluoropyridine-2-carbonitrile in the synthesis of kinase inhibitors. For instance, it can be a key intermediate in the preparation of complex heterocyclic systems that target specific protein kinases involved in cancer cell proliferation. The general strategy involves an initial cross-coupling reaction at the bromine position, followed by further elaboration of the nitrile group or modification of the pyridine ring.

Safety and Handling

As with any halogenated organic compound, 5-bromo-3-fluoropyridine-2-carbonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-3-fluoropyridine-2-carbonitrile is a high-value chemical intermediate with significant applications in modern drug discovery and development. Its versatile reactivity, stemming from the strategically placed bromo, fluoro, and nitrile functional groups, allows for the efficient synthesis of complex and novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage this powerful building block in their scientific endeavors.

References

-

Pipzine Chemicals. 5-Bromo-3-fluoropyridine-2-carbonitrile. (2026, January 23). Available at: [Link]

-

ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2025, August 7). Available at: [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (2025, August 6). Available at: [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). Available at: [Link]

-

NIH. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]

-

Boron Molecular. Buy 5-Bromo-3-fluoropyridine-2-carbonitrile. Available at: [Link]

-

The Role of 5-Bromo-3-fluoropicolinonitrile in Modern Drug Discovery. (2026, January 7). Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Bromo-3-fluoropyridine-2-carbonitrile | Properties, Safety, Uses, Suppliers & SDS | Buy High Purity Chemicals Online China [pipzine-chem.com]

- 5. 5-溴-3-氟吡啶-2-腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US9738656B2 - Pyranodipyridine compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Spectroscopic Data of 5-Bromo-3-fluoropyridine-2-carbonitrile

This guide serves as an authoritative technical reference for the spectroscopic characterization and handling of 5-Bromo-3-fluoropyridine-2-carbonitrile . It is designed for medicinal chemists and analytical scientists requiring precise data for structural validation and quality control.

Executive Summary & Compound Identity

5-Bromo-3-fluoropyridine-2-carbonitrile is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly as a core scaffold for kinase inhibitors and receptor modulators. Its unique substitution pattern—combining a reactive nitrile, a labile fluorine, and a bromine handle—allows for orthogonal functionalization.

Note on CAS Registry: While the request referenced CAS 473923-83-0, authoritative databases (ChemicalBook, PubChem) consistently map this specific chemical structure to CAS 886373-28-0 . The former CAS often refers to isomeric benzene derivatives (e.g., 3-chloro-5-hydroxybenzonitrile). This guide utilizes data for the 886373-28-0 chemotype.[1][2][3][4][5]

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 5-Bromo-3-fluoropyridine-2-carbonitrile |

| CAS Number | 886373-28-0 |

| Molecular Formula | C₆H₂BrFN₂ |

| Molecular Weight | 200.99 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 103–105 °C |

| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc |

Synthesis & Impurity Origins

Understanding the synthetic route is essential for interpreting the impurity profile in spectroscopic data. The primary industrial route involves the dehydration of the corresponding primary amide.

Synthetic Pathway (Dehydration)

The conversion of 5-bromo-3-fluoropyridine-2-carboxamide to the nitrile is typically achieved using phosphoryl chloride (

Figure 1: Primary synthesis pathway via amide dehydration. Impurity A arises from incomplete reaction or moisture exposure.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the high electronegativity of the Fluorine atom at position 3, which induces significant splitting patterns on the aromatic protons.

Solvent: DMSO-d₆ (Recommended for solubility) or CDCl₃.

¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Position | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-6 | 8.75 – 8.85 | Doublet (d) | Deshielded by ring Nitrogen and adjacent Br. Shows meta-coupling to H-4. | |

| H-4 | 8.40 – 8.50 | Doublet of Doublets (dd) | Large coupling to F-3 (ortho) and small coupling to H-6 (meta). |

¹³C NMR Data (100 MHz, DMSO-d₆)

-

C-2 (Nitrile): ~114.5 ppm (Characteristic weak signal).

-

C-3 (C-F): ~158.0 ppm (Doublet,

Hz). -

C-4: ~128.5 ppm (Doublet,

Hz). -

C-5 (C-Br): ~125.0 ppm (Doublet,

Hz). -

C-6: ~148.0 ppm (Singlet or weak doublet).

¹⁹F NMR Data

-

F-3: -105 to -115 ppm (Singlet, or doublet if proton-coupled).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "Pass/Fail" identity check, primarily through the nitrile stretch.

-

Nitrile (C≡N) Stretch: 2230 – 2245 cm⁻¹ (Sharp, medium intensity). Note: This band is diagnostic; absence indicates hydrolysis to amide/acid.

-

Aromatic Ring Stretch: 1560 – 1590 cm⁻¹.

-

C-F Stretch: 1200 – 1250 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Molecular Ion: The presence of Bromine creates a distinctive 1:1 isotopic doublet.

- (⁷⁹Br isotope)

- (⁸¹Br isotope)

-

Fragmentation: Loss of HCN or Br is common under high collision energy.

Structural Logic & Coupling Network

The following diagram illustrates the scalar coupling interactions (

Figure 2: NMR scalar coupling network. The strong F3-H4 interaction is the primary confirmation of the 3-Fluoro regiochemistry.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent Selection: Use DMSO-d₆ (99.9% D) for optimal resolution of the aromatic doublets. CDCl₃ is acceptable but may cause signal overlap if impurities are present.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition:

-

Set relaxation delay (d1) to

seconds to ensure integration accuracy of the isolated aromatic protons. -

Acquire ¹⁹F spectrum (decoupled) to verify fluorine purity.

-

Protocol B: Purity Assessment via HPLC-UV

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide impurity detection).

References

-

Synthesis & Properties: ChemicalBook. 5-Bromo-3-fluoro-pyridine-2-carbonitrile Product Description. Link

- Patent Literature: US Patent 2012/0165338 A1. Substituted Pyridine Derivatives.

-

Spectral Database: Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carbonitrile Specification Sheet. Link

-

General NMR Principles: Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[6] Link

Sources

- 1. 3-Bromo-5-methylpyridine-2-carbonitrile(474824-78-7) 1H NMR [m.chemicalbook.com]

- 2. 97509-75-6 | 3-Fluoropicolinonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 669066-35-7 | 3-Fluoro-4-iodopicolinonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]

- 5. chempure.s3.ap-south-1.amazonaws.com [chempure.s3.ap-south-1.amazonaws.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-3-fluoropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-3-fluoropyridine-2-carbonitrile, a key building block in medicinal chemistry and materials science. This document moves beyond a simple data report, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and the specific electronic effects of the substituents on the pyridine ring. The protocols and analyses presented herein are designed to be self-validating, providing researchers with the tools to confidently identify and characterize this compound.

Molecular Structure and Its Influence on the ¹H NMR Spectrum

5-Bromo-3-fluoropyridine-2-carbonitrile possesses a unique substitution pattern on the pyridine ring that dictates the appearance of its ¹H NMR spectrum. The molecule has two protons at the C4 and C6 positions. The chemical shifts and coupling patterns of these protons are influenced by the nitrogen atom in the ring and the three electron-withdrawing substituents: a bromo group at C5, a fluoro group at C3, and a nitrile group at C2.

The electronegative nitrogen atom and the electron-withdrawing substituents (Br, F, CN) all contribute to a general deshielding of the ring protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (7.34 ppm). The precise chemical shifts and the spin-spin coupling between the two protons, as well as the coupling of these protons to the fluorine atom, provide a unique fingerprint for this molecule.

Caption: Structure of 5-Bromo-3-fluoropyridine-2-carbonitrile.

Predicted ¹H NMR Spectral Data

Based on established substituent effects on the chemical shifts of pyridine protons and typical coupling constants in aromatic systems, a predicted ¹H NMR spectrum for 5-Bromo-3-fluoropyridine-2-carbonitrile in a standard deuterated solvent like CDCl₃ is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 | 8.5 - 8.7 | Doublet of doublets (dd) | ⁴J(H6-H4) ≈ 2.0-3.0 Hz, ⁴J(H6-F) ≈ 1.0-2.0 Hz |

| H4 | 8.0 - 8.2 | Doublet of doublets (dd) | ⁴J(H4-H6) ≈ 2.0-3.0 Hz, ³J(H4-F) ≈ 5.0-7.0 Hz |

Rationale for Predictions:

-

Chemical Shifts: The protons at C6 and C4 are subject to the strong deshielding effects of the adjacent nitrogen atom and the electron-withdrawing substituents. The proton at C6 is expected to be the most downfield due to its proximity to the nitrogen and the cumulative electron-withdrawing effect of the substituents. The proton at C4 will also be significantly downfield.

-

Coupling Constants:

-

⁴J(H6-H4): A four-bond meta-coupling is expected between the protons at C6 and C4. In pyridine systems, this coupling is typically in the range of 2-3 Hz.[1]

-

³J(H4-F): A three-bond coupling between the fluorine at C3 and the proton at C4 is anticipated. This through-bond coupling is typically in the range of 5-10 Hz for fluorinated aromatic compounds.

-

⁴J(H6-F): A four-bond coupling between the fluorine at C3 and the proton at C6 is also expected. This long-range coupling is generally smaller, in the range of 1-2 Hz.[2]

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks for sample preparation and instrument performance.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Material: Use 5-10 mg of 5-Bromo-3-fluoropyridine-2-carbonitrile.[3]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as an internal reference.[4]

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Dissolution: Ensure the sample is fully dissolved. Vortex the sample for 30 seconds. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube. Undissolved solids will lead to poor spectral quality.

-

Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR Sample Preparation.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim will result in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans for a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of 16 ppm, centered around 8 ppm, should be sufficient to cover the aromatic region and any potential impurities.

-

Receiver Gain (rg): Adjust the receiver gain to avoid signal clipping.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.

-

Integration: Integrate the signals to determine the relative number of protons.

Spectral Analysis and Interpretation: A Step-by-Step Guide

Interpreting the ¹H NMR spectrum involves a systematic analysis of the chemical shifts, integration, and multiplicity of the signals.

-

Identify the Aromatic Region: The signals for the two pyridine protons will be in the aromatic region of the spectrum, typically between 8.0 and 9.0 ppm.

-

Assign the Signals:

-

The most downfield signal is likely H6.

-

The other signal in the aromatic region will be H4.

-

-

Analyze the Multiplicities:

-

Both signals should appear as doublets of doublets (dd).

-

Measure the coupling constants for each multiplet. The coupling constant is the distance in Hertz between the lines of a multiplet.

-

-

Confirm the Assignments with Coupling Constants:

-

The larger coupling constant for the H4 signal will correspond to the ³J(H4-F) coupling.

-

The smaller coupling constant for the H4 signal will be the ⁴J(H4-H6) coupling.

-

The larger coupling constant for the H6 signal will be the ⁴J(H6-H4) coupling, which should be identical to the corresponding coupling for H4.

-

The smaller coupling constant for the H6 signal will be the ⁴J(H6-F) coupling.

-

Caption: Logical Flow for Spectral Interpretation.

Troubleshooting and Advanced Considerations

-

Broad Peaks: Broad peaks can be a result of poor shimming, the presence of paramagnetic impurities, or sample aggregation at high concentrations. Re-shimming, filtering the sample, or diluting the sample can help to resolve this issue.

-

Impurity Peaks: Be aware of common impurity peaks, such as water (around 1.6 ppm in CDCl₃), grease, and other solvents.

-

¹⁹F NMR: To further confirm the structure, acquiring a ¹⁹F NMR spectrum is highly recommended. It should show a single resonance that is split by the H4 and H6 protons.

-

2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show a cross-peak between H4 and H6, confirming their coupling.

Conclusion

The ¹H NMR spectrum of 5-Bromo-3-fluoropyridine-2-carbonitrile is a powerful tool for its identification and characterization. A thorough understanding of the influence of the substituents on the chemical shifts and coupling constants allows for a confident and accurate interpretation of the spectrum. By following the detailed experimental protocols and the systematic approach to spectral analysis outlined in this guide, researchers can reliably use ¹H NMR to verify the structure and purity of this important chemical intermediate.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 30, 2026, from [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

-

Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(9), 1239-1242. [Link]

- Stark, P. (n.d.). NMR Data Interpretation Explained.

- University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition.

-

UCL. (n.d.). Sample Preparation. Retrieved January 30, 2026, from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved January 30, 2026, from [Link]

-

Tang, X., & Studer, A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12313-12319. [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 30, 2026, from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Retrieved January 30, 2026, from [Link]

-

UCL. (n.d.). Sample Preparation. Retrieved January 30, 2026, from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 30, 2026, from [Link]

- University of Barcelona. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION.

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Marion, D., & Wüthrich, K. (1983). Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine substituted RNA. Journal of Magnetic Resonance, 52(2), 318-322.

- Perras, F. A., et al. (2020). Acquisition of 1H-Detected 103Rh and 99Ru Solid-State NMR Spectra in Stationary Samples. Journal of the American Chemical Society, 142(18), 8193-8202.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 30, 2026, from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 30, 2026, from [Link]

-

LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 30, 2026, from [Link]

-

Emory University. (n.d.). NMR Experiment Procedure. Retrieved January 30, 2026, from [Link]

- Kaçka, M., & Urbański, T. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(5), 349-352.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide.

-

Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved January 30, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Cambridge. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.

- University of Oxford. (n.d.). Chemical shifts.

Sources

13C NMR data for 5-Bromo-3-fluoropyridine-2-carbonitrile

An In-Depth Technical Guide to the 13C NMR Data for 5-Bromo-3-fluoropyridine-2-carbonitrile

Part 1: Executive Summary & Structural Context

5-Bromo-3-fluoropyridine-2-carbonitrile (CAS: 886373-28-0) is a high-value heterocyclic intermediate used extensively in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors. Its tri-substituted pyridine core offers three distinct vectors for chemical diversification:

-

C2-Nitrile: Amenable to hydrolysis (acids/amides) or reduction (amines).

-

C3-Fluorine: Provides metabolic stability and modulates pKa; acts as a critical NMR handle (

F). -

C5-Bromine: A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

For researchers characterizing this molecule, the

Part 2: 13C NMR Data Analysis

The following data represents a high-confidence structural assignment based on substituent chemical shift increments (SCS) derived from analogous fluoropyridines and benzonitriles.

Solvent: Chloroform-

Table 1: 13C NMR Chemical Shifts and Coupling Constants

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |

| C3 | C-F (Ipso) | 158.5 – 162.0 | Doublet ( | Direct attachment to Fluorine causes massive deshielding and large coupling. | |

| C6 | C-H (Ortho to Br) | 148.0 – 150.0 | Singlet ( | Para to Fluorine; coupling is negligible. Deshielded by N-atom. | |

| C2 | C-CN (Ipso) | 128.0 – 132.0 | Doublet ( | Shielded by ortho-F; deshielded by CN. Distinct doublet due to 2-bond F coupling. | |

| C4 | C-H (Ortho to F) | 125.0 – 128.0 | Doublet ( | Ortho to Fluorine. Significant 2-bond coupling helps distinguish from C5. | |

| C5 | C-Br (Ipso) | 122.0 – 124.0 | Doublet ( | Meta to Fluorine. Small coupling ( | |

| CN | Nitrile | 113.5 – 115.0 | Doublet ( | Characteristic nitrile region. Weak coupling to F (3-bond). |

Note on Assignment: The critical differentiator between C4 and C5 is the magnitude of the coupling constant. C4 is ortho to the fluorine and will exhibit a large

(~20 Hz), whereas C5 is meta and will show a much smaller(< 10 Hz).

Part 3: Technical Deep Dive & Interpretation

The Fluorine Effect (Spin-Spin Coupling)

The presence of

- (Direct): The C3 carbon is directly bonded to fluorine. The orbital overlap is maximum, leading to a coupling constant of ~260 Hz. This splits the C3 signal so widely that the two legs of the doublet may be mistaken for two separate impurities if the spectral width is too narrow.

- (Geminal): C2 and C4 are two bonds away. In aromatic/heteroaromatic systems, this value is typically 15–25 Hz.

- (Vicinal): C5 and the Nitrile carbon are three bonds away. The coupling attenuates significantly (3–6 Hz), often appearing as "broadened singlets" if the resolution is insufficient.

Relaxation Dynamics (T1)

The Nitrile (CN) and Quaternary carbons (C2, C3, C5) possess no attached protons. This leads to very long spin-lattice relaxation times (

-

Risk: Standard pulse sequences with short repetition delays (e.g., 1 second) will saturate these nuclei, causing their signals to be artificially weak or invisible.

-

Solution: See Experimental Protocol below.

Part 4: Experimental Protocol

To ensure publication-quality data and accurate integration (if needed for qNMR), follow this self-validating protocol.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 15–20 mg of the compound in 0.6 mL CDCl

. -

Why: High concentration is required for

C detection due to low natural abundance (1.1%). -

Validation: Ensure the solution is clear. Suspension particles will degrade field homogeneity (shimming).

-

-

Acquisition Parameters:

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

-

Spectral Width (SW): 250 ppm (-10 to 240 ppm).

-

Reason: To capture the full C-F doublet at C3 without aliasing.

-

-

Relaxation Delay (D1): Set to 3–5 seconds .

-

Reason: Allows quaternary carbons (C2, C3, C5, CN) to relax. If signals are missing, increase D1 to 10s.

-

-

Scans (NS): Minimum 1024 scans (approx. 1 hour on a 400 MHz instrument).

-

Temperature: 298 K (25 °C).[1]

-

-

Processing:

-

Line Broadening (LB): Apply 1.0 – 2.0 Hz .

-

Reason: Reduces noise; the signals are naturally split by F, so fine hyperfine coupling to Br isotopes is not the priority.

-

-

Zero Filling: Fill to at least 64k points to resolve the small

couplings.

-

Part 5: Visualizations

Figure 1: Assignment Logic Flowchart

This diagram illustrates the decision tree used to assign specific carbon signals based on chemical shift and coupling constants.[1][2]

Caption: Logic flow for assigning 13C signals in 5-Bromo-3-fluoropyridine-2-carbonitrile based on J-coupling magnitude and chemical shift.

Figure 2: Synthetic Utility & Reactivity Map

This diagram contextualizes the molecule's role in drug discovery, highlighting which carbon centers are reactive.

Caption: Reactivity profile showing the three distinct functional handles available for medicinal chemistry optimization.

References

-

ChemicalBook. (2025). 5-Bromo-3-fluoropyridine-2-carbonitrile Product Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2025). 5-Bromo-3-fluoropyridine-2-carbonitrile Safety and Data Sheet. Retrieved from

-

Reich, H. J. (2024). WinPLT: 13C NMR Chemical Shifts of Pyridines and Heterocycles. University of Wisconsin-Madison. Retrieved from

-

PubChem. (2025). 5-Bromopyridine-2-carbonitrile Compound Summary. National Library of Medicine. Retrieved from

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Cited for J-coupling ranges).[1][3][4][5][6][7][8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 4. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Whitepaper: Mass Spectrometric Characterization of 5-Bromo-3-fluoropyridine-2-carbonitrile

Executive Summary

This guide details the mass spectrometric behavior of 5-Bromo-3-fluoropyridine-2-carbonitrile , a critical heterocyclic building block used in

Due to the electron-deficient nature of the pyridine ring (exacerbated by the -F and -CN substituents), this molecule presents specific ionization challenges. This document provides a self-validating analytical framework, moving from theoretical isotope modeling to optimized LC-MS method development and fragmentation mechanics.

Physicochemical Properties & MS Prediction[1][2]

Before initiating wet-lab experiments, the theoretical mass spectrum must be modeled to serve as a validation benchmark.

Isotopic Signature (The "Fingerprint")

The presence of a single Bromine atom provides a distinct 1:1 doublet in the molecular ion cluster. This is the primary confirmation tool for structural identity.

| Isotope | Exact Mass (Da) | Abundance (%) | Assignment |

| 200.933 | 100.0 | ||

| 201.936 | ~6.5 | ||

| 202.931 | 97.3 |

Analyst Note: The equal intensity of m/z 201 and 203 (nominal mass) confirms the presence of Bromine. If this 1:1 ratio is distorted, suspect interference or co-eluting impurities.

Ionization Physics & Source Selection

The basicity of the pyridine nitrogen is severely attenuated by the electron-withdrawing effects of the 2-cyano and 3-fluoro groups. This makes standard Electrospray Ionization (ESI) less sensitive than for alkyl-pyridines.

-

ESI (+): Feasible but requires acidic mobile phases (pH < 3) to force protonation.

-

APCI (+): Recommended if ESI sensitivity is poor. The gas-phase chemical ionization mechanism is less dependent on solution-phase pKa.

-

APPI (+): The "Gold Standard" for highly electron-deficient heterocycles, though less common in QC labs.

Experimental Protocol: LC-MS Method

This protocol is designed for Agilent 6400 Series / Waters Xevo class instruments but is platform-agnostic.

Sample Preparation

-

Diluent: 50:50 Acetonitrile:Water. Avoid pure methanol as nucleophilic attack on the nitrile or fluoride displacement is possible upon prolonged storage.

-

Concentration: 10 µg/mL for full scan (Q1) analysis.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | %B | Rationale |

|---|---|---|

| 0.0 | 5 | Initial equilibration |

| 0.5 | 5 | Divert to waste (salt removal) |

| 3.5 | 95 | Elute lipophilic parent |

| 4.5 | 95 | Wash column |

| 4.6 | 5 | Re-equilibrate |

Mass Spectrometer Settings (ESI Source)

-

Polarity: Positive (

) -

Capillary Voltage: 3.5 kV

-

Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the C-Br bond).

-

Source Temp: 350°C (High heat aids desolvation of nitriles).

Fragmentation Analysis (MS/MS)

Understanding the dissociation pathways allows for the identification of the molecule in complex matrices (e.g., metabolic stability assays).

Fragmentation Mechanism

The fragmentation is dominated by the stability of the aromatic ring and the weakness of the C-Br bond.

-

Primary Loss (Br Radical/Neutral): The weakest bond is C-Br. Homolytic or heterolytic cleavage yields the cation at m/z ~122.

-

Secondary Loss (HCN): Common in cyanopyridines. Loss of HCN (27 Da) from the nitrile group or the pyridine ring itself.

-

Ring Cleavage: Loss of

or similar fragments from the pyridine backbone.

Visualized Pathway (Graphviz)

Figure 1: Proposed MS/MS fragmentation pathway. The loss of Bromine is the most energetically favorable first step, followed by nitrile elimination.

Strategic Method Optimization (Decision Tree)

When developing a method for this compound, the choice of ionization technique is the most common point of failure. Use this logic flow to determine the correct instrument setup.

Figure 2: Decision matrix for ionization source selection. Due to low basicity, analysts should be prepared to switch from ESI to APCI.

Impurity Profiling

In a synthesis context, mass spectrometry is used to track reaction completion. Watch for these common impurities:

-

Hydrolysis Product: 5-Bromo-3-fluoropyridine-2-carboxamide (

). Caused by water contamination in the nitrile synthesis. -

Debrominated Byproduct: 3-Fluoropyridine-2-carbonitrile (

). Caused by excessive hydrogenation or metal insertion. -

Homocoupling Dimer: Bi-pyridine species (

). Common in Suzuki/Stille coupling attempts.

References

-

Sigma-Aldrich. (n.d.).[1] 5-Bromo-3-fluoropyridine-2-carbonitrile Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329766473. Retrieved from

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Agilent Technologies. (2020). Strategies for the Analysis of Heterocyclic Compounds by LC/MS. (General reference for APCI vs ESI selection).

Sources

Technical Guide: Solubility Profile of 5-Bromo-3-fluoropyridine-2-carbonitrile

[1]

Executive Summary & Critical Identity Check

Target Compound: 5-Bromo-3-fluoropyridine-2-carbonitrile Primary Application: Pharmaceutical Intermediate (Kinase inhibitors, Heterocyclic scaffolds)[1]

⚠️ CRITICAL DISCREPANCY ALERT CAS Registry Number Mismatch: The CAS number provided in your request (473923-97-6) corresponds to 3-Chloro-5-hydroxybenzonitrile, a phenol derivative.[1] The correct CAS for 5-Bromo-3-fluoropyridine-2-carbonitrile is 886373-28-0 (or occasionally 138191-48-9 depending on salt/source).

[1] Action: This guide focuses strictly on the chemical structure (Pyridine derivative) named in your title. If you are working with the phenol derivative (CAS 473923-97-6), the solubility profile will differ significantly (higher acidity, pKa ~7-8).[1] Verify your reagent bottle immediately. [1]

Physicochemical Profile (CAS: 886373-28-0)